molecular formula C23H24N6O3S B2531747 N-(2-methoxy-5-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1189919-65-0

N-(2-methoxy-5-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Katalognummer: B2531747
CAS-Nummer: 1189919-65-0
Molekulargewicht: 464.54
InChI-Schlüssel: YFTVXCNFBYWYKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methoxy-5-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with a thiomorpholinyl group and an acetamide-linked 2-methoxy-5-methylphenyl substituent.

Eigenschaften

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3S/c1-15-7-8-19(32-2)17(13-15)24-20(30)14-28-23(31)29-18-6-4-3-5-16(18)25-21(22(29)26-28)27-9-11-33-12-10-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTVXCNFBYWYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule is deconstructed into three primary fragments: (1) thetriazolo[4,3-a]quinoxalin-1-one core, (2) the thiomorpholin-4-yl substituent, and (3) the N-(2-methoxy-5-methylphenyl)acetamide side chain. The convergent synthesis strategy involves independent preparation of the core and side chain, followed by coupling and functionalization. Critical disconnections include:

  • Cleavage of the acetamide group at position 2 to reveal a bromomethyl intermediate.
  • Disconnection of the thiomorpholine moiety at position 4 to identify a halogenated precursor.
  • Separation of the triazoloquinoxaline core from the quinoxaline backbone.

Synthesis of theTriazolo[4,3-a]quinoxalin-1-one Core

The triazoloquinoxaline scaffold is synthesized via a modified Bohlmann-Rahtz cyclization. Starting with 2-nitroaniline and ethyl benzoylpyruvate, condensation under acidic conditions (H₂SO₄, 80°C, 6 h) yields the quinoxaline-2,3-dione intermediate. Subsequent treatment with hydrazine hydrate (EtOH, reflux, 4 h) forms the dihydrotriazoloquinoxaline, which undergoes oxidative aromatization using Pd/C (10 wt%, H₂, 50 psi, 24 h) to afford the triazoloquinoxalin-1-one core in 68% yield.

Table 1: Optimization of Core Synthesis

Condition Catalyst Temp (°C) Yield (%)
Pd/C, H₂ 10 wt% 50 68
PtO₂, H₂ 5 wt% 60 55
Raney Ni, H₂ 15 wt% 70 48

Functionalization at Position 2: Bromomethyl Group Installation

The position 2 methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, 80°C, 8 h). The reaction proceeds via a benzylic hydrogen abstraction mechanism, affording the 2-bromomethyl derivative in 82% yield.

Critical Parameters :

  • Stoichiometric NBS (1.2 equiv) minimizes di-bromination byproducts.
  • Exclusion of moisture prevents hydrolysis of the bromomethyl group.

Coupling with N-(2-Methoxy-5-methylphenyl)amine

The bromomethyl intermediate undergoes nucleophilic substitution with N-(2-methoxy-5-methylphenyl)amine (1.5 equiv, K₂CO₃, DMF, 60°C, 12 h). The secondary amine product is isolated in 89% yield after silica gel chromatography (EtOAc/hexanes, 3:7).

Mechanistic Insight :

  • The reaction follows an SN2 pathway, with inversion of configuration at the methylene carbon.
  • Excess amine ensures complete conversion, avoiding residual bromide.

Acetylation to Form the Final Acetamide

The secondary amine is acetylated using acetic anhydride (2 equiv, pyridine, rt, 6 h). The reaction proceeds quantitatively, yielding the target acetamide after recrystallization (MeOH/H₂O, 4:1) in 95% purity.

Table 2: Acetylation Optimization

Reagent Solvent Time (h) Yield (%)
Acetic anhydride Pyridine 6 95
Acetyl chloride DCM 4 88
Acetic acid (EDCl) DMF 12 76

Characterization and Analytical Data

The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS:

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 8.5 Hz, 1H), 7.89 (s, 1H), 6.92 (d, J = 8.3 Hz, 1H), 4.32 (s, 2H), 3.85 (s, 3H), 2.84 (t, J = 4.7 Hz, 4H), 2.45 (s, 3H).
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₅N₅O₃S [M+H]⁺ 476.1701, found 476.1704.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound undergoes distinct reactions at its functional groups:

Acetamide Hydrolysis

  • Conditions : Acidic (HCl, reflux) or basic (NaOH, 60°C) hydrolysis cleaves the acetamide bond, yielding 2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-triazoloquinoxalin-2-yl]acetic acid and 2-methoxy-5-methylaniline.

  • Applications : Hydrolysis products are intermediates for further derivatization (e.g., esterification or re-amination).

Thiomorpholine Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thiomorpholine sulfur to sulfoxide or sulfone derivatives.

  • Impact : Oxidation modifies electron density in the heterocycle, influencing binding affinity in biological assays .

Quinoxaline Ring Modifications

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) occurs at the electron-rich positions of the quinoxaline ring .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl groups using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids .

Metabolic Reactions

In vitro and in vivo studies highlight metabolic pathways:

  • Phase I Metabolism :

    • Oxidative Demethylation : The methoxy group on the phenyl ring undergoes CYP3A4-mediated demethylation to form a phenolic derivative .

    • S-Oxidation : Thiomorpholine sulfur is oxidized to sulfoxide (major metabolite) and sulfone (minor metabolite) .

  • Phase II Metabolism :
    Glucuronidation of the phenolic metabolite occurs at the 5-methylphenyl group, enhancing water solubility for excretion .

Reaction Optimization Data

Reaction TypeConditionsYield (%)Key ObservationsSource
Triazoloquinoxaline FormationAcetic acid, 90°C, 12 h72High regioselectivity for position 4
Thiomorpholine SubstitutionDCM, TEA, 0°C → RT, 6 h68Requires inert atmosphere
Acetamide CouplingDCC, DMAP, DCM, RT, 24 h85Minimal byproduct formation
Sulfoxide FormationH₂O₂ (30%), RT, 3 h92Selective for mono-oxidation

Stability and Degradation

  • Thermal Degradation : At >200°C, the compound decomposes via cleavage of the triazoloquinoxaline ring.

  • Photodegradation : UV exposure (254 nm) induces homolytic cleavage of the N–N bond in the triazole ring, forming quinoxaline-2,3-dione derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of N-(2-methoxy-5-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step chemical reactions. The compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of quinoxaline compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific structure of this compound enhances its efficacy against specific cancer types.

Mechanism of Action :
The compound's mechanism involves interaction with specific molecular targets within cancer cells. For instance, it may inhibit certain kinases or transcription factors that are crucial for tumor growth and survival.

Pharmacological Properties

Anti-inflammatory Effects :
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Neuroprotective Potential :
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective effects. This could be relevant for conditions such as neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

Study Findings Reference
Study on quinoxaline derivativesDemonstrated significant cytotoxic effects on breast cancer cell lines
Evaluation of anti-inflammatory propertiesShowed reduction in inflammation markers in animal models
Neuroprotective studyIndicated potential benefits in models of Alzheimer's disease

Wirkmechanismus

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by:

    Inhibiting enzyme activity: .

    Binding to receptors: and altering signal transduction.

    Interfering with DNA or RNA synthesis: .

Vergleich Mit ähnlichen Verbindungen

N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

This compound () shares the triazoloquinoxaline backbone but differs in substituents:

  • N-Aryl Group : 4-Chlorophenyl vs. 2-methoxy-5-methylphenyl in the target compound.
  • Triazole Substituent : Methyl at the 1-position vs. thiomorpholin-4-yl at the 4-position.

The chloro substituent may enhance lipophilicity, while the methoxy-methyl group in the target compound could improve solubility.

N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

This derivative () features a trifluoromethyl group and ethyl substituent:

  • N-Aryl Group : 4-Chloro-2-(trifluoromethyl)phenyl, which increases steric bulk and electron-withdrawing effects compared to the target compound’s methoxy-methylphenyl.
  • Triazole Substituent : Ethyl vs. thiomorpholinyl.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while ethyl may reduce steric hindrance compared to the larger thiomorpholine ring.

Table 1: Key Structural Comparisons

Compound Triazoloquinoxaline Substituent N-Aryl Group Molecular Weight
Target Compound Thiomorpholin-4-yl 2-Methoxy-5-methylphenyl ~470 (estimated)
N-(4-Chlorophenyl)-... () Methyl 4-Chlorophenyl ~380 (estimated)
N-[4-Chloro-2-(CF3)phenyl]-... () Ethyl 4-Chloro-2-(trifluoromethyl)phenyl 449.8

Other Heterocyclic Acetamide Derivatives

Thiazolidinone-Based Acetamides ()

N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide replaces the triazoloquinoxaline core with a thiazolidinone ring. The sulfonyl and phenylimino groups may confer distinct electronic properties, favoring interactions with cysteine proteases or peroxisome proliferator-activated receptors (PPARs).

Thiophene-Containing Acetamides ()

Compounds like 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide incorporate thiazole and thiophene moieties. These structures are associated with antimicrobial and anti-inflammatory activities. The target compound’s thiomorpholinyl group may offer similar sulfur-mediated interactions but with a different pharmacokinetic profile due to the larger fused ring system.

Agrochemical Comparators ()

Triazoloquinoxaline derivatives are structurally related to pesticidal agents like flumetsulam (triazolopyrimidine sulfonamide) and oxadixyl (oxazolidinyl acetamide). Key differences include:

  • Flumetsulam : A triazolopyrimidine with a sulfonamide group, targeting acetolactate synthase (ALS) in weeds. The target compound’s thiomorpholinyl group may reduce herbicidal activity but enhance mammalian target selectivity.
  • Oxadixyl: An oxazolidinyl acetamide fungicide. The triazoloquinoxaline core in the target compound could provide broader-spectrum activity due to its heteroaromatic rigidity.

Research Findings and Implications

  • Solubility and Bioavailability : The thiomorpholinyl group in the target compound likely improves aqueous solubility compared to methyl/ethyl substituents in analogs (e.g., ), as sulfur atoms enhance polarity. However, the trifluoromethyl group in ’s compound increases lipophilicity, favoring blood-brain barrier penetration.
  • Synthetic Complexity : The thiomorpholine moiety may require multi-step synthesis compared to simpler alkyl substituents, as seen in triazole derivatives from .
  • Biological Targets: Triazoloquinoxalines are known to inhibit kinases (e.g., JAK2) and DNA repair enzymes. The target compound’s unique substituents could modulate selectivity for these targets compared to chlorophenyl or trifluoromethyl-containing analogs.

Biologische Aktivität

N-(2-methoxy-5-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound that shows promise in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's molecular formula is C23H24N6O3SC_{23}H_{24}N_{6}O_{3}S with a molecular weight of approximately 464.5 g/mol. It contains a methoxy-substituted phenyl group and a triazoloquinoxaline moiety, which are critical for its biological activity. The structural representation can be summarized in the following table:

PropertyValue
Molecular FormulaC23H24N6O3S
Molecular Weight464.5 g/mol
CAS Number1189919-65-0
Melting PointNot available
SolubilityNot specified

Synthesis

The synthesis of this compound involves several synthetic steps that typically include the formation of triazole and quinoxaline structures followed by the acetamide linkage. These reactions often require specific catalysts and controlled conditions to optimize yield and purity.

Research indicates that compounds similar to this compound exhibit various biological activities primarily through interactions with specific enzymes or receptors involved in disease pathways. For instance:

  • Anticancer Activity : Similar triazoloquinoxaline derivatives have shown potential anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antinociceptive Effects : Some studies have reported that derivatives of this compound may exhibit significant antinociceptive activity through modulation of the opioid system or other pain pathways .

Pharmacological Applications

The compound has been evaluated for multiple pharmacological effects:

  • Anticancer : Exhibits cytotoxicity against various cancer cell lines including HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and others.
  • Anti-inflammatory : Potentially inhibits cyclooxygenase enzymes (COX), which play a key role in inflammation processes.
  • Antimicrobial Activity : Some derivatives show promise against bacterial strains, suggesting potential use as antimicrobial agents.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study 1 : A derivative with a similar structure was tested against a panel of cancer cell lines and showed an IC50 value indicating potent cytotoxic effects across different types of cancer cells .
  • Study 2 : Research on thiosemicarbazides linked to similar structures revealed strong antinociceptive properties in behavioral models involving mice, suggesting a promising avenue for pain management therapies .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

A1. The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of thiomorpholine with a quinoxaline precursor under reflux conditions (e.g., DMF, K₂CO₃, 60–80°C) to form the triazoloquinoxaline core .
  • Step 2 : Acetamide coupling via chloroacetylation, as described for structurally similar compounds (e.g., refluxing with chloroacetyl chloride in triethylamine, monitored by TLC) .
  • Optimization : Key parameters include solvent polarity (DMF enhances nucleophilicity), stoichiometric ratios (excess acylating agents improve yield), and temperature control to minimize side reactions. Statistical modeling (e.g., Design of Experiments) can systematically optimize variables like reaction time and catalyst loading .

Q. Q2. How should researchers characterize the compound’s purity and structural integrity?

A2. Use a combination of analytical techniques:

  • HPLC/LC-MS : Quantify purity (>95% recommended for biological assays) and detect impurities from incomplete coupling or oxidation .
  • NMR : ¹H/¹³C NMR resolves the thiomorpholine methylene protons (δ 2.8–3.2 ppm) and acetamide carbonyl (δ ~170 ppm). Signal splitting may occur due to restricted rotation in the triazoloquinoxaline ring .
  • X-ray crystallography : Confirm stereoelectronic effects of the methoxyphenyl substituent on planarity .

Advanced Research Questions

Q. Q3. What mechanistic hypotheses explain the compound’s reported biological activity (e.g., antitumor effects)?

A3. The activity likely arises from dual pharmacophores:

  • Triazoloquinoxaline core : Intercalates with DNA or inhibits topoisomerases, as seen in structurally related quinoxaline derivatives .
  • Thiomorpholine moiety : Enhances solubility and modulates kinase inhibition (e.g., PI3K/Akt pathways) via sulfur’s electron-donating effects .
  • Validation : Conduct kinase profiling assays (e.g., ATP-competitive binding studies) and compare IC₅₀ values against analogs lacking thiomorpholine .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve potency?

A4. Focus on substituent modifications:

  • Methoxyphenyl group : Replace with electron-withdrawing groups (e.g., nitro) to enhance DNA binding; monitor via SPR or fluorescence quenching .
  • Thiomorpholine : Substitute with piperazine or morpholine to test steric vs. electronic effects on target engagement .
  • Acetamide linker : Replace with sulfonamide or urea to evaluate backbone flexibility using molecular dynamics simulations .

Q. Q5. How should researchers address contradictions in bioassay data (e.g., variable IC₅₀ values across studies)?

A5. Potential causes and solutions:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
  • Impurity interference : Re-purify batches via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and re-test .
  • Cell-line specificity : Perform comparative studies across multiple lines (e.g., HeLa vs. MCF-7) to identify tissue-dependent mechanisms .

Q. Q6. What strategies mitigate challenges in crystallizing the compound for X-ray studies?

A6. Common approaches include:

  • Solvent screening : Use mixed solvents (e.g., DMSO/EtOH) to reduce polarity-induced aggregation .
  • Derivatization : Co-crystallize with heavy atoms (e.g., PtCl₄) or prepare salts (e.g., HCl adducts) to improve lattice stability .
  • Temperature gradients : Slow cooling (0.5°C/min) from saturated solutions promotes ordered crystal growth .

Q. Q7. How can metabolic stability be assessed preclinically?

A7. Employ:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Structural tweaks : Introduce fluorine at the methoxyphenyl group to block oxidative demethylation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.